molecular formula C7H8Na2O7S B12660895 Disodium 4-allyl 2-sulphonatosuccinate CAS No. 4092-04-0

Disodium 4-allyl 2-sulphonatosuccinate

Cat. No.: B12660895
CAS No.: 4092-04-0
M. Wt: 282.18 g/mol
InChI Key: LLLFMBFVDFXLKC-UHFFFAOYSA-L
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Description

Disodium 4-allyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C7H9Na2O7S. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-allyl 2-sulphonatosuccinate typically involves the reaction of maleic anhydride with allyl alcohol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-allyl 2-sulphonatosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfinate compounds, and substituted allyl derivatives .

Scientific Research Applications

Disodium 4-allyl 2-sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 4-allyl 2-sulphonatosuccinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form ionic bonds with positively charged sites on proteins, while the allyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-dodecyl 2-sulphonatosuccinate
  • Disodium 4-ethyl 2-sulphonatosuccinate
  • Disodium 4-methyl 2-sulphonatosuccinate

Uniqueness

Disodium 4-allyl 2-sulphonatosuccinate is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the allyl group allows for specific interactions and reactions that are not possible with other sulphonatosuccinate derivatives .

Properties

CAS No.

4092-04-0

Molecular Formula

C7H8Na2O7S

Molecular Weight

282.18 g/mol

IUPAC Name

disodium;4-oxo-4-prop-2-enoxy-2-sulfonatobutanoate

InChI

InChI=1S/C7H10O7S.2Na/c1-2-3-14-6(8)4-5(7(9)10)15(11,12)13;;/h2,5H,1,3-4H2,(H,9,10)(H,11,12,13);;/q;2*+1/p-2

InChI Key

LLLFMBFVDFXLKC-UHFFFAOYSA-L

Canonical SMILES

C=CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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